molecular formula C22H28N2O B15160977 3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide CAS No. 654647-96-8

3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide

Cat. No.: B15160977
CAS No.: 654647-96-8
M. Wt: 336.5 g/mol
InChI Key: KWKRFFSOCHKOSI-HTAPYJJXSA-N
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Description

3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a benzamide group, and a phenethyl substituent, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine, using reducing agents like lithium aluminum hydride.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated phenethyl derivatives and strong nucleophiles or electrophiles.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-1-phenethyl-piperidine: Shares the piperidine and phenethyl groups but lacks the benzamide moiety.

    Benzamide Derivatives: Compounds like N-phenylbenzamide, which have similar structural features but different substituents.

Uniqueness

3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

654647-96-8

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzamide

InChI

InChI=1S/C22H28N2O/c1-17-16-24(13-11-18-7-4-3-5-8-18)14-12-22(17,2)20-10-6-9-19(15-20)21(23)25/h3-10,15,17H,11-14,16H2,1-2H3,(H2,23,25)/t17-,22+/m0/s1

InChI Key

KWKRFFSOCHKOSI-HTAPYJJXSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC=CC(=C2)C(=O)N)CCC3=CC=CC=C3

Canonical SMILES

CC1CN(CCC1(C)C2=CC=CC(=C2)C(=O)N)CCC3=CC=CC=C3

Origin of Product

United States

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